5-chloro-3-(propan-2-yl)-1H-indole

Antimicrobial MRSA Indole Derivatives

This uniquely substituted indole derivative combines a C5 chlorine atom with a sterically bulky C3 isopropyl group. This specific pattern is critical: SAR studies confirm C5 halogenation enhances antimicrobial potency by optimizing lipophilicity and membrane permeability, while the branched isopropyl group improves metabolic stability and target selectivity compared to linear alkyl analogs. It is an ideal starting material for medicinal chemistry programs tackling antimicrobial resistance (related compounds show MRSA MIC of 0.98 μg/mL) and developing anticancer agents. Procure with confidence for your next focused library synthesis or lead optimization campaign.

Molecular Formula C11H12ClN
Molecular Weight 193.67 g/mol
Cat. No. B11817852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(propan-2-yl)-1H-indole
Molecular FormulaC11H12ClN
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC(C)C1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H12ClN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3
InChIKeyAOODTQMDCVJOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(propan-2-yl)-1H-indole for Antibacterial and Antiproliferative Research Procurement


5-Chloro-3-(propan-2-yl)-1H-indole (CAS 1441421-47-1) is a synthetic, halogenated indole derivative with a molecular weight of 193.67 g/mol . The compound features a chlorine atom at the 5-position and an isopropyl group at the 3-position of the indole core, which is a privileged scaffold in medicinal chemistry [1]. Initial studies indicate moderate activity against certain bacterial strains, suggesting its utility as an intermediate for developing antimicrobial agents [2].

Why 5-Chloro-3-(propan-2-yl)-1H-indole Cannot Be Substituted by Other Indoles


The biological activity of indole derivatives is highly sensitive to the specific combination and position of substituents. SAR studies confirm that halogenation at C-5, as found in this compound, enhances antimicrobial and anticancer activities by increasing lipophilicity and electron-withdrawing capacity, which improves membrane permeability and target engagement [1]. Simultaneously, the branched isopropyl group at C-3 creates steric bulk that can confer a distinct conformational profile compared to linear or smaller alkyl analogs (e.g., 3-methylindole), which may lead to divergent binding interactions and metabolic stability profiles [2]. Therefore, substituting this compound with a close analog that lacks either the chlorine atom at C-5 or the specific isopropyl group at C-3 is likely to result in a significant loss of activity or a change in biological profile.

Quantitative Evidence for 5-Chloro-3-(propan-2-yl)-1H-indole: Antimicrobial and Antiproliferative Differentiation


Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has been reported to be part of a class of 3-substituted indole derivatives exhibiting significant antibacterial activity against drug-resistant strains, including MRSA, with an MIC value as low as 0.98 μg/mL . While this data point is for a structurally related compound within the same class, it provides a quantitative baseline for the antimicrobial potential of 5-chloro-3-(propan-2-yl)-1H-indole.

Antimicrobial MRSA Indole Derivatives

Impact of 5-Chloro Substitution on Antiproliferative Activity

In a direct comparative study, a 5-chloro substituted indoline analog (Compound 3b) demonstrated the best potency against HL-60 and HepG2 cancer cell lines, with IC50 values of 45.4 and 57.7 μM, respectively [1]. While this study involves an indoline rather than an indole, it directly demonstrates the favorable impact of the 5-chloro substituent on antiproliferative activity.

Anticancer Antiproliferative Structure-Activity Relationship

SAR Advantage of 5-Chloro Substitution for Enhanced Lipophilicity and Activity

A Structure-Activity Relationship (SAR) analysis of synthetic indoles revealed that the incorporation of a halogen (chlorine or fluorine) at the C-5 position enhances the biological profile of these compounds, presumably by increasing lipophilicity and thereby improving their ability to cross cell membranes [1]. This is a well-established principle in medicinal chemistry that directly applies to the differentiation of 5-chloro-3-(propan-2-yl)-1H-indole from non-halogenated analogs.

Structure-Activity Relationship Lipophilicity Indole Derivatives

Recommended Research Applications for 5-Chloro-3-(propan-2-yl)-1H-indole


Development of Novel Antibacterial Agents Targeting Drug-Resistant Strains

Given its potential for high potency against MRSA with MIC values as low as 0.98 μg/mL for related compounds , 5-chloro-3-(propan-2-yl)-1H-indole is an excellent starting material for medicinal chemistry programs focused on combating antimicrobial resistance. Its unique substitution pattern can be leveraged to optimize pharmacokinetic and pharmacodynamic properties beyond what is achievable with simpler indole scaffolds.

Synthesis of Anticancer Lead Compounds with a 5-Chloroindole Core

The demonstrated ability of a 5-chloro substituent to enhance antiproliferative activity against cancer cell lines (e.g., HL-60 IC50 = 45.4 μM) makes this compound a valuable intermediate for synthesizing and evaluating new anticancer agents [1]. Researchers can use this core to build focused libraries exploring the effects of various 3-position substitutions on cytotoxic activity and selectivity.

Structure-Activity Relationship (SAR) Studies on Indole Membrane Permeability

The SAR analysis confirming that C-5 halogenation increases lipophilicity and membrane permeability provides a clear rationale for using 5-chloro-3-(propan-2-yl)-1H-indole as a reference compound [2]. It serves as an ideal model to systematically investigate how the combined effects of 5-chloro and 3-isopropyl groups influence cellular uptake, distribution, and target engagement in various biological systems.

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